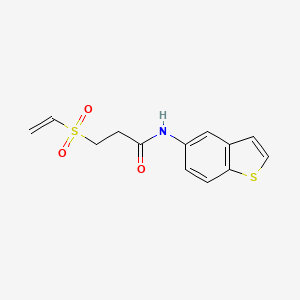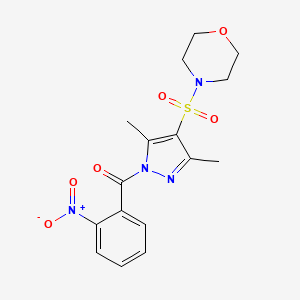
N-((4-吗啉代嘧啶-2-基)甲基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide involves multiple steps, including the use of NMR, FT-IR, and MS for characterization, as well as single crystal X-ray structural analysis for confirmation of the structure. For instance, a related compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide, was synthesized and characterized using these techniques, and its structure was confirmed by X-ray diffraction and compared with DFT computations . Similarly, the synthesis of other related compounds, such as 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, involved starting materials like ortho-toluylchloride and 2-amino-4-picoline, followed by crystallization and characterization using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined after its synthesis . The molecular structures of mixed-ligand copper(II) complexes of N-(2-pyridylethyl)picolinamide and N-(2-picolyl)picolinamide were also determined by X-ray diffraction methods, revealing square pyramidal geometries with specific dihedral angles between the heterocyclic unidentate nucleus and the CuN4 basal plane .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include condensation reactions, as seen in the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . Additionally, the formation of complexes and the interaction with various ligands are part of the chemical reactions that define the bonding properties of the compounds, as observed in the mixed-ligand copper(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods. For instance, FTIR analysis can reveal vibrational frequencies corresponding to different functional groups, while NMR results can provide chemical shifts that indicate the environment of hydrogen atoms in the molecule . The electronic and bonding properties of copper(II) complexes are studied using electronic, vibrational, and EPR spectroscopy, which helps in understanding the sequence of d orbitals and the π-donor ability of the ligands .
Relevant Case Studies
The compounds synthesized in these studies have been tested for biological activities. For example, the anti-proliferative activity of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide on A375 cells was studied, showing an inhibition rate at a certain concentration . The antibacterial activity of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide towards gram-positive and gram-negative bacteria was also investigated . These case studies demonstrate the potential applications of these compounds in medical and pharmaceutical research.
科学研究应用
抗炎药
包括 N-((4-吗啉代嘧啶-2-基)甲基)吡啶-2-甲酰胺的 吗啉代嘧啶衍生物已被合成并评估其抗炎活性。这些化合物在抑制 LPS 刺激的巨噬细胞的炎症反应方面表现出巨大潜力。 它们在非细胞毒性浓度下抑制一氧化氮 (NO) 的产生,并降低 iNOS 和 COX-2(参与炎症的关键酶)的表达 .
抗血管生成剂
N-((4-吗啉代嘧啶-2-基)甲基)吡啶-2-甲酰胺及其衍生物已显示出显著的抗血管生成活性。已发现它们在鸡绒毛尿囊膜 (CAM) 模型中体内阻断血管的形成。 这表明它们可能用于治疗血管生成起关键作用的疾病,如癌症 .
DNA 裂解剂
这些化合物还表现出 DNA 裂解能力。它们与 DNA 结合,改变 DNA 复制并抑制肿瘤细胞的生长。 这使得它们成为潜在的抗癌药物 .
潜在的抗癌药物
这些化合物侧链苯环的 2、3 和 4 位上的供电子和吸电子基团的存在可能决定了它们作为抗癌药物的效力。 它们同时发挥抗血管生成和细胞毒作用,使其成为潜在的癌症治疗药物 .
酪氨酸激酶抑制剂
2-苯胺基嘧啶 (PAP) 衍生物 STI-571 与 N-((4-吗啉代嘧啶-2-基)甲基)吡啶-2-甲酰胺具有类似的结构,是一种有效且相对选择性的 Bcr-Abl 酪氨酸激酶抑制剂。 这表明 N-((4-吗啉代嘧啶-2-基)甲基)吡啶-2-甲酰胺可能用作酪氨酸激酶抑制剂 .
慢性粒细胞白血病 (CML) 的潜在治疗方法
作用机制
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
属性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYKYUULMYBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

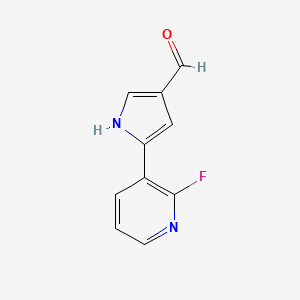
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
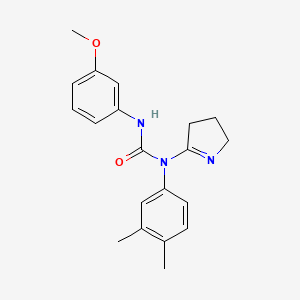
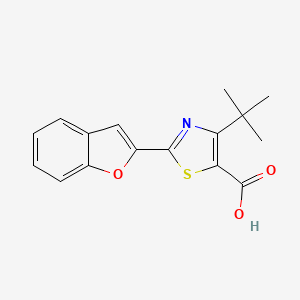
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
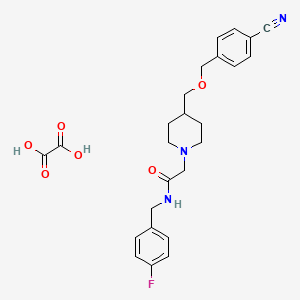
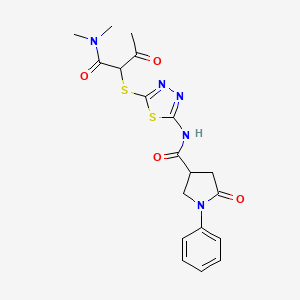
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)
![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)
